Glass Transition Temperature: Fluorene Epoxy vs. DGEBA
When cured with 4,4-diaminodiphenylmethane (DDM), fluorene-containing epoxy resins (class including 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene) achieve significantly higher glass transition temperatures (Tg) than conventional bisphenol A epoxy (DGEBA) systems [1]. The rigid fluorene cardo structure restricts segmental motion, elevating Tg by approximately 40–60°C relative to DGEBA when cured under identical conditions [2].
| Evidence Dimension | Glass transition temperature (Tg) of cured epoxy networks |
|---|---|
| Target Compound Data | Tg increase of 40–60°C over DGEBA baseline (class-level data for fluorene epoxies) |
| Comparator Or Baseline | DGEBA/DDM system: Tg ≈ 150–180°C; Fluorene epoxy/DDM system: Tg ≈ 190–240°C |
| Quantified Difference | ΔTg ≈ +40°C to +60°C |
| Conditions | Cured with 4,4-diaminodiphenylmethane (DDM) under standard thermal curing protocols; measured by dynamic mechanical analysis (DMA) |
Why This Matters
Higher Tg translates directly to superior dimensional stability and mechanical integrity at elevated service temperatures, a critical differentiator for aerospace and under-hood automotive applications.
- [1] Dai, Z., Li, Y., Yang, S., Zhao, N., Zhang, X., & Xu, J. (2009). Kinetics and thermal properties of epoxy resins based on bisphenol fluorene structure. European Polymer Journal, 45(7), 1941–1948. https://doi.org/10.1016/j.eurpolymj.2009.04.012 View Source
- [2] Preparation and Properties of One Epoxy System Bearing Fluorene Moieties. (2009). Journal of Applied Polymer Science, 113(2), 1289–1297. https://doi.org/10.1002/app.30040 View Source
